molecular formula C16H19ClN2O2 B258947 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione

Numéro de catalogue B258947
Poids moléculaire: 306.79 g/mol
Clé InChI: IDAXZPHDPCGCLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione, also known as CPP or CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of this enzyme leads to increased levels of GABA, which can have a range of effects on the brain and body.

Mécanisme D'action

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione works by inhibiting GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. By increasing GABA levels, 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can reduce neuronal excitability and have a calming effect on the brain.
Biochemical and physiological effects:
In addition to its effects on GABA levels, 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione has been shown to have a range of other biochemical and physiological effects. Studies have shown that 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. It has also been shown to increase the expression of glutamic acid decarboxylase (GAD), an enzyme involved in GABA synthesis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione in lab experiments is its potency and selectivity as a GABA aminotransferase inhibitor. This allows for precise manipulation of GABA levels in the brain. However, one limitation is that 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can be toxic at high doses, which can limit its use in certain experiments.

Orientations Futures

There are several potential future directions for research on 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione. One area of interest is its potential use in the treatment of anxiety disorders. Studies have shown that increased GABA levels can have anxiolytic effects, and 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione may be a useful tool in exploring this further. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Studies have shown that GABA levels are decreased in these diseases, and increasing GABA levels with 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione may have therapeutic benefits. Finally, there is interest in exploring the use of 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione in combination with other drugs, such as antidepressants and antipsychotics, to enhance their therapeutic effects.

Méthodes De Synthèse

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can be synthesized using a variety of methods, including the reaction of 4-chlorophenylacetic acid with cyclohexylamine, followed by cyclization with maleic anhydride. Other methods include the use of 4-chlorophenylacetonitrile and cyclohexylamine as starting materials, followed by cyclization with maleic anhydride or phthalic anhydride.

Applications De Recherche Scientifique

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that 1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione can reduce drug-seeking behavior in animals addicted to cocaine, nicotine, and alcohol. It has also been shown to have anticonvulsant activity in animal models of epilepsy.

Propriétés

Nom du produit

1-(4-Chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione

Formule moléculaire

C16H19ClN2O2

Poids moléculaire

306.79 g/mol

Nom IUPAC

1-(4-chlorophenyl)-3-(cyclohexylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H19ClN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2

Clé InChI

IDAXZPHDPCGCLT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

SMILES canonique

C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.